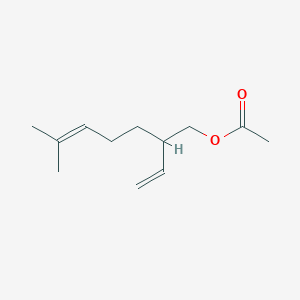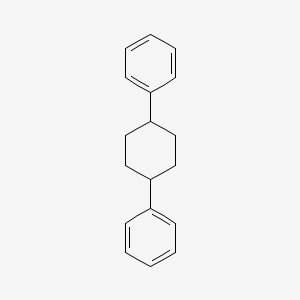
trans-1,4-Diphenylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1,4-Diphenylcyclohexane: is an organic compound with the molecular formula C18H20. It consists of a cyclohexane ring with two phenyl groups attached at the 1 and 4 positions in a trans configuration. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: trans-1,4-Diphenylcyclohexane can be synthesized through several methods. One common approach involves the hydrogenation of 1,4-diphenyl-1,3-butadiene using a palladium catalyst. The reaction typically occurs under mild conditions, with hydrogen gas and a solvent such as ethanol or acetic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,4-diphenyl-1,3-butadiene. The process utilizes a palladium or platinum catalyst supported on activated carbon, with hydrogen gas as the reducing agent. The reaction is carried out in a high-pressure reactor to ensure complete hydrogenation .
Análisis De Reacciones Químicas
Types of Reactions: trans-1,4-Diphenylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Nitro compounds, halogenated compounds
Aplicaciones Científicas De Investigación
Chemistry: trans-1,4-Diphenylcyclohexane is used as a model compound in studies of stereochemistry and conformational analysis. Its unique structure allows researchers to investigate the effects of substituents on the stability and reactivity of cyclohexane derivatives .
Biology and Medicine: In biological research, this compound serves as a reference compound for studying the interactions of cyclohexane derivatives with biological molecules. It is also used in the development of new pharmaceuticals and as a building block for drug synthesis .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the synthesis of polymers, resins, and other advanced materials .
Mecanismo De Acción
The mechanism of action of trans-1,4-diphenylcyclohexane involves its interaction with various molecular targets and pathways. The compound’s phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and activity. Additionally, the cyclohexane ring can undergo conformational changes that affect its binding affinity to target molecules .
Comparación Con Compuestos Similares
cis-1,4-Diphenylcyclohexane: Unlike the trans isomer, the cis isomer has both phenyl groups on the same side of the cyclohexane ring, resulting in different stereochemical properties.
1,4-Diphenylbutane: This compound lacks the cyclohexane ring and has a linear structure, leading to different reactivity and physical properties.
1,4-Diphenylcyclohexene: This compound contains a double bond in the cyclohexane ring, which significantly alters its chemical behavior compared to trans-1,4-diphenylcyclohexane.
Uniqueness: this compound is unique due to its trans configuration, which imparts distinct stereochemical properties and stability. This configuration allows for specific interactions with other molecules, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
21072-41-3 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
(4-phenylcyclohexyl)benzene |
InChI |
InChI=1S/C18H20/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
Clave InChI |
VULCFZQVCFIKNK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Methyl-5,6-dihydro-4H,8H-[1,3]oxazolo[4,5-c]pyrido[3,2,1-ij]quinolin-8-one](/img/structure/B14166675.png)
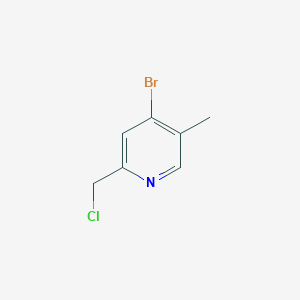
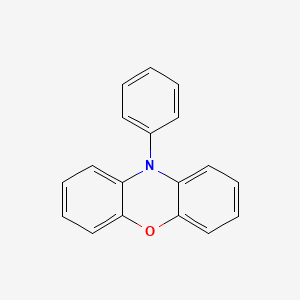
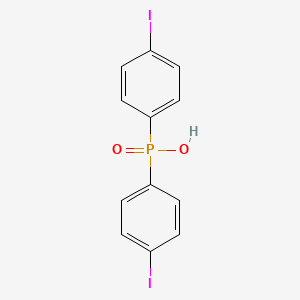
![3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14166704.png)
![3-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14166706.png)
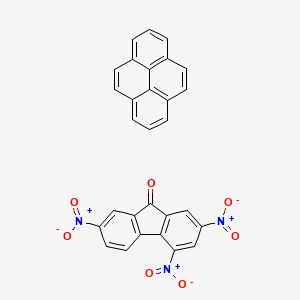
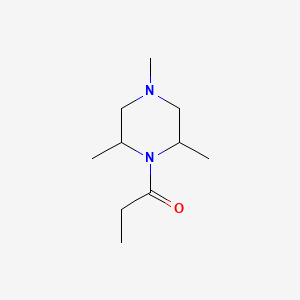
![2-Chloroethyl-3-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14166721.png)
![1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14166723.png)
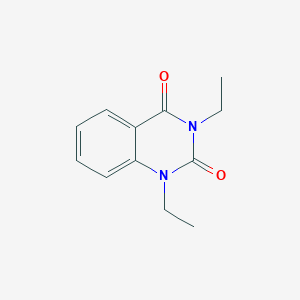
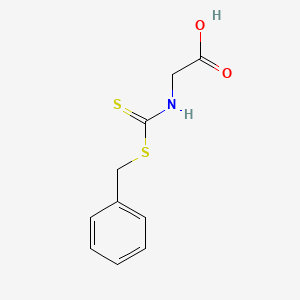
![N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14166736.png)
